molecular formula C29H56O4 B12985066 Dimethyl heptacosanedioate

Dimethyl heptacosanedioate

Cat. No.: B12985066
M. Wt: 468.8 g/mol
InChI Key: DUTCCEWYYLAKJE-UHFFFAOYSA-N
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Description

Dimethyl heptacosanedioate is an organic compound with the molecular formula C29H56O4. It is an ester derived from heptacosanedioic acid and methanol. This compound is known for its long carbon chain, which imparts unique physical and chemical properties. It is primarily used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl heptacosanedioate can be synthesized through the esterification of heptacosanedioic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of heptacosanedioic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated to a high temperature to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl heptacosanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptacosanedioic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

    Hydrolysis: Heptacosanedioic acid and methanol.

    Reduction: Heptacosanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Dimethyl heptacosanedioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of dimethyl heptacosanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release heptacosanedioic acid, which may interact with biological molecules. The long carbon chain of the compound allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Dimethyl heptacosanedioate can be compared to other long-chain esters such as:

    Dimethyl hexadecanedioate: Shorter carbon chain, different physical properties.

    Dimethyl octadecanedioate: Similar structure but with a slightly shorter carbon chain.

    Dimethyl eicosanedioate: Similar structure but with a shorter carbon chain.

Uniqueness: The uniqueness of this compound lies in its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring stability and specific reactivity.

Properties

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

dimethyl heptacosanedioate

InChI

InChI=1S/C29H56O4/c1-32-28(30)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29(31)33-2/h3-27H2,1-2H3

InChI Key

DUTCCEWYYLAKJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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